molecular formula C10H9ClN2O B3339074 2-Chloro-7-methoxy-4-methylquinazoline CAS No. 58487-56-2

2-Chloro-7-methoxy-4-methylquinazoline

Cat. No. B3339074
Key on ui cas rn: 58487-56-2
M. Wt: 208.64 g/mol
InChI Key: BQVRZLSYRZCKLF-UHFFFAOYSA-N
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Patent
US07932262B2

Procedure details

To 7-methoxy-4-methylquinazolin-2-ol was added POCl3 and the mixture was added heated to 100° C. for 16 h when the reaction went to completion. To the reaction mixture was added ice and water and the precipitated solid was filtered and dried on the high vacuum overnight to give 2-chloro-7-methoxy-4-methylquinazoline in 60% yield. ES/MS m/z 209 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([CH3:14])=[N:8][C:9](O)=[N:10]2)=[CH:5][CH:4]=1.O=P(Cl)(Cl)[Cl:17]>O>[Cl:17][C:9]1[N:8]=[C:7]([CH3:14])[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(=NC(=NC2=C1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried on the high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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